molecular formula C21H27NO4S B2795136 (3r,5r,7r)-Adamantan-1-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1797264-08-4

(3r,5r,7r)-Adamantan-1-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone

Cat. No. B2795136
CAS RN: 1797264-08-4
M. Wt: 389.51
InChI Key: MFRCHOCEJPBNDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3r,5r,7r)-Adamantan-1-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. This compound is a derivative of adamantan-1-amine and has a unique combination of structural features that make it an attractive target for drug development.

Scientific Research Applications

Novel Compound Synthesis and Biological Evaluation

  • A study on the synthesis of novel tetrahydropyrimidine–adamantane hybrids explored their anti-inflammatory activities, revealing several compounds with excellent and promising effects. This research underscores the potential of adamantane derivatives in developing new anti-inflammatory agents (Kalita et al., 2015).

Structural and Molecular Investigations

  • Research focusing on the crystal and molecular structure of novel adamantyl derivatives of N-aryl substituted 3-hydroxypyridine-4-ones provided insights into their chemical properties and potential bioactivity. This study helps to understand the structural aspects that might contribute to the biological functions of such compounds (Petrović Peroković et al., 2013).

Potential Pharmacological Applications

  • A nano-MgO and ionic liquid-catalyzed 'green' synthesis protocol developed adamantyl-imidazolo-thiadiazoles, evaluated for anti-tuberculosis activity. This innovative synthesis approach not only highlights the potential of adamantane derivatives in combating tuberculosis but also emphasizes the importance of green chemistry in pharmaceutical synthesis (Anusha et al., 2015).

properties

IUPAC Name

1-adamantyl-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4S/c1-26-17-2-4-18(5-3-17)27(24,25)19-12-22(13-19)20(23)21-9-14-6-15(10-21)8-16(7-14)11-21/h2-5,14-16,19H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRCHOCEJPBNDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Adamantane-1-carbonyl)-3-(4-methoxybenzenesulfonyl)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.